8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c1-27-22-21(23(32)28(25(27)33)12-7-13-31)29-15-19(16-8-5-4-6-9-16)30(24(29)26-22)18-14-17(34-2)10-11-20(18)35-3/h4-6,8-11,14-15,31H,7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQDOBBBFELDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex purine derivative with potential biological activities that warrant detailed investigation. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C25H25N5O5
- Molecular Weight: 475.5 g/mol
- CAS Number: 886901-43-5
The compound features a unique imidazo[2,1-f]purine structure that may contribute to its biological activity.
Research indicates that compounds in the imidazo[2,1-f]purine class can interact with various biological targets, including:
- Adenosine Receptors (ARs): These receptors play crucial roles in cellular signaling and are implicated in numerous physiological processes. The compound's structure suggests potential affinity for both A1 and A2A adenosine receptors, which could influence cardiovascular and neuroprotective pathways .
- Monoamine Oxidase (MAO) Inhibition: Some derivatives exhibit inhibitory effects on MAO-B, an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin .
Anticancer Properties
Several studies have explored the anticancer potential of imidazo[2,1-f]purines. For instance:
- Cell Line Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values indicating effective growth inhibition in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.46 |
| NCI-H460 | 0.39 |
Antimicrobial Activity
The compound also showed promising antimicrobial properties:
- In Vitro Testing: It was effective against Staphylococcus aureus and methicillin-resistant strains (MRSA), suggesting potential as an antibacterial agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Methicillin-resistant S. aureus | 0.50 µg/mL |
Case Studies
-
Study on Anticancer Efficacy:
A recent study evaluated the compound's effectiveness against a panel of cancer cell lines, demonstrating significant selective toxicity towards MCF7 cells with an IC50 of 0.46 µM. This suggests that modifications to the imidazo[2,1-f]purine structure could enhance its anticancer properties . -
Antimicrobial Evaluation:
In a comparative study against various bacterial strains, the compound exhibited notable antibacterial activity with MIC values comparable to established antibiotics. This positions it as a candidate for further development in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
